Vicenin 3

ACE inhibition C-glycosylflavone SAR hypertension research

Vicenin 3 (59914-91-9) is a structurally defined di-C-glycosyl flavone (apigenin core with β-D-glucosyl at C6 and β-D-xylosyl at C8). This substitution pattern differentiates it from Vicenin 2 and establishes its specific ACE inhibition profile (IC50 46.91 μM). Essential as an analytical standard for precise identification in plant metabolomics due to unique chromatographic retention, and as a tool compound for MAPK pathway studies. Substitution with Vicenin 2 invalidates QSAR studies and analytical validation.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 59914-91-9
Cat. No. B161902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicenin 3
CAS59914-91-9
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
InChIInChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
InChIKeyMMDUKUSNQNWVET-MCIQUCDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Vicenin 3 (CAS 59914-91-9) – Compound Identity, Class, and Key Characteristics for Procurement Decisions


Vicenin 3 (CAS 59914-91-9) is a flavone di-C-glycoside classified as 6-C-β-D-glucosyl-8-C-β-D-xylosylapigenin, belonging to the C-glycosylflavone subclass of plant-derived polyphenolic secondary metabolites [1]. It is a major bioactive constituent of Desmodium styracifolium (Osbeck.) Merr. and has been identified in multiple other botanical sources including Flickingeria fimbriata and Nelumbo nucifera [2]. With a molecular formula C₂₆H₂₈O₁₄ and molecular weight 564.5 g/mol, Vicenin 3 is primarily utilized as a research reference standard (typical purity ≥95–98% by HPLC) and as a biochemical tool for investigating angiotensin-converting enzyme (ACE) inhibition, chondroprotective signaling via the MAPK pathway, and related pharmacological mechanisms . Unlike its close structural analogs within the vicenin family (Vicenin 1, Vicenin 2), the specific 6-C-glucosyl-8-C-xylosyl substitution pattern confers a distinct biological activity profile that precludes simple interchangeability in experimental settings [3].

Why Vicenin 3 Cannot Be Interchanged with Vicenin 2, Vicenin 1, Schaftoside, or Isovitexin in Research Procurement


Although Vicenin 2, Vicenin 1, Schaftoside, and Vicenin 3 are all apigenin-derived di-C-glycosylflavones co-isolated from the same botanical source (Desmodium styracifolium), their distinct glycosylation patterns at positions 6 and 8 of the flavone A-ring produce measurably divergent pharmacological profiles [1]. The ACE inhibitory potency spans a nearly 2-fold range across these congeners (IC₅₀ 33.62–58.37 μM within a single head-to-head study), and selectivity differences extend to Nrf2-mediated chemoprevention, plasma protein binding, and in vivo pharmacokinetic exposure [2]. Furthermore, Vicenin 3 exhibits a chondroprotective ECM-regulatory mechanism via p38 MAPK pathway suppression that has not been demonstrated for Vicenin 2 or Vicenin 1 in equivalent models, while Vicenin 1 uniquely activates the Nrf2-ARE chemopreventive pathway where Vicenin 3 shows no measurable effect [3][4]. Substituting one vicenin congener for another without experimental verification therefore risks introducing uncontrolled variables in potency, target engagement, and systemic disposition.

Quantitative Evidence Guide: Vicenin 3 Differentiation from Closest Structural and Functional Analogs


Evidence #1: ACE Inhibitory Potency – Vicenin 3 Occupies a Mid-Range Position Among Five Co-Isolated C-Glycosylflavones from Desmodium styracifolium

In the definitive bioassay-guided fractionation study by Zhang et al. (2015), five C-glycosylflavones—Vicenin 2, Carlinoside, Vicenin 1, Schaftoside, and Vicenin 3—were simultaneously isolated from D. styracifolium aerial parts and tested in a single in vitro ACE inhibitory assay. Vicenin 3 exhibited an IC₅₀ of 46.91 μM, positioning it between Vicenin 2 (IC₅₀ = 43.83 μM, the most potent vicenin congener) and Vicenin 1 (IC₅₀ = 52.50 μM, the least potent among the vicenins tested), with Carlinoside representing the most potent compound overall (IC₅₀ = 33.62 μM) and Schaftoside the least potent (IC₅₀ = 58.37 μM) [1]. The rank order of ACE inhibitory potency is: Carlinoside > Vicenin 2 > Vicenin 3 > Vicenin 1 > Schaftoside. Vicenin 3 is thus approximately 1.07-fold less potent than Vicenin 2 and approximately 1.12-fold more potent than Vicenin 1 [1].

ACE inhibition C-glycosylflavone SAR hypertension research

Evidence #2: Plasma Protein Binding – Vicenin 3 Exhibits Moderate Binding (56.6–61.5%) in Contrast to the High Binding of the Co-Occurring Flavone Isovitexin (>92%)

A 2024 study by Li et al. determined the plasma protein binding (PPB) of five C-glycosylflavones from TFDS (total flavonoids of Desmodium styracifolium) using rapid equilibrium dialysis coupled with HPLC-MS/MS. Vicenin 3 exhibited moderate PPB of 56.6–61.5% in rat plasma and 55.0–62.9% in human plasma, a profile shared with Schaftoside, Vicenin 1, and Vicenin 2 (all falling within the same moderate range). In stark contrast, Isovitexin—a mono-C-glycosyl flavone co-occurring in the same extract—demonstrated substantially higher PPB: 92.3–93.1% in rat plasma and 95.1–96.2% in human plasma [1]. This approximately 1.5- to 1.7-fold difference in bound fraction directly impacts the free (pharmacologically active) drug concentration available for target engagement, with Vicenin 3 having a predicted free fraction roughly 5–8 fold higher than Isovitexin.

plasma protein binding pharmacokinetics C-glycosylflavone disposition

Evidence #3: Oral Pharmacokinetic Exposure – Vicenin 3 Plasma Concentration Ranks Second Among Four Co-Administered C-Glycosylflavones in Rats

In a pharmacokinetic study of total flavonoids from Desmodium styracifolium (TFDS) orally administered to Sprague-Dawley rats at three dose levels (50, 100, 200 mg/kg), the plasma concentration ranking of the four main C-glycosylflavones was consistently: Schaftoside > Vicenin 3 > Vicenin 2 > Vicenin 1 [1]. Vicenin 3 thus demonstrated the second-highest systemic exposure among the four congeners, exceeding Vicenin 2 and Vicenin 1. A positive linear correlation was observed between Cmax and AUC₀₋ₜ for all four components and the administered TFDS dose [1]. In a separate comparative pharmacokinetic study by Li et al. (2022) in normal vs. urolithiasis model rats, plasma levels of all five C-glycosylflavones (including Vicenin 3) were found to be significantly elevated under the pathological state compared to normal conditions, indicating disease-state-dependent pharmacokinetic modulation [2].

oral bioavailability pharmacokinetic ranking C-glycosylflavone absorption

Evidence #4: Chondroprotective ECM Regulation via MAPK Pathway – Vicenin 3 Activity Is Comparable to the Reference p38 MAPK Inhibitor SB203580, a Profile Not Demonstrated for Vicenin 2 or Vicenin 1

In IL-1β-stimulated SW1353 human chondrocytes (an established in vitro model of osteoarthritis), Vicenin 3 at concentrations of 5–20 μM significantly inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), reversed the IL-1β-induced upregulation of matrix-degrading enzymes (MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5), and restored collagen type II and aggrecan levels [1]. Critically, the study demonstrated that Vicenin 3 suppressed IL-1β-stimulated MAPK pathway activation (phosphorylation of p38) with an efficacy comparable to SB203580, a well-characterized selective p38 MAPK inhibitor used as a positive control [1]. Western blot analysis confirmed that Vicenin 3 and SB203580 produced similar degrees of p-p38 suppression at the concentrations tested [1]. No published study has demonstrated equivalent chondroprotective ECM-regulatory activity for Vicenin 2 or Vicenin 1 in this model system.

osteoarthritis MAPK signaling ECM degradation chondroprotection

Evidence #5: Selective Absence of Nrf2-ARE Chemopreventive Activity – Vicenin 3 Shows No Significant Luciferase Induction vs. Vicenin 1 (2.3-Fold Activation) in a Direct Head-to-Head Comparison

In a 2025 bioassay-guided investigation of Claoxylon longifolium, Promsawas et al. isolated Vicenin 1, Vicenin 2, Vicenin 3, and Isovitexin and tested all four compounds at non-cytotoxic concentrations for their ability to induce Nrf2 activation using a luciferase reporter assay in the AREc32 cell line. Only Vicenin 1 demonstrated potent chemopreventive activity, increasing luciferase activity by 2.3-fold [1]. Vicenin 3, Vicenin 2, and Isovitexin showed no significant induction of luciferase activity under identical assay conditions, establishing a clear functional divergence within the vicenin series for Nrf2-ARE pathway engagement [1]. This direct head-to-head comparison within a single controlled study demonstrates that despite near-identical core flavone scaffolds, the specific glycosylation pattern of Vicenin 3 (6-C-glucosyl-8-C-xylosyl) abolishes Nrf2-ARE transcriptional activation activity.

cancer chemoprevention Nrf2 activation ARE luciferase reporter vicenin selectivity

Evidence #6: Structural Glycosylation Determinant – Vicenin 3 (6-C-Glucosyl-8-C-Xylosyl) Is Chemically Distinct from Vicenin 2 (6,8-Di-C-Glucosylapigenin) by a Single Sugar Subunit Exchange at Position 8

The critical structural discriminator between Vicenin 3 and its closest congeners lies in the C-glycosylation pattern at the 6 and 8 positions of the apigenin flavone core. Vicenin 3 is 6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranosylapigenin (C₂₆H₂₈O₁₄, MW 564.5), whereas Vicenin 2 is 6,8-di-C-β-D-glucopyranosylapigenin (C₂₇H₃₀O₁₅, MW 594.5), Vicenin 1 is 6-C-β-D-xylopyranosyl-8-C-β-D-glucopyranosylapigenin (C₂₆H₂₈O₁₄, MW 564.5—a positional isomer of Vicenin 3), and Schaftoside is 6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylapigenin (C₂₆H₂₈O₁₄, MW 564.5) [1]. Vicenin 1 and Vicenin 3 share identical molecular formulas and molecular weights but are distinguished by the reversed arrangement of glucose and xylose at positions 6 and 8, resulting in differential chromatographic retention and, as demonstrated by the evidence above, divergent biological activities [2]. The substitution of xylose (a 5-carbon pentose) for glucose (a 6-carbon hexose) at position 8 in Vicenin 3 vs. Vicenin 2 reduces molecular weight by 30 Da and alters hydrogen-bonding capacity, which underpins the differentiated ACE inhibition potency and the selective gain of chondroprotective MAPK activity in Vicenin 3 [3].

C-glycosylation pattern structure-activity relationship analytical differentiation

Optimal Research and Industrial Application Scenarios for Vicenin 3 Based on Verified Quantitative Differentiation Evidence


Scenario A: Osteoarthritis Drug Discovery – In Vitro Chondroprotection Screening with MAPK Pathway Endpoints

Vicenin 3 is the appropriate vicenin-family selection for osteoarthritis-focused drug discovery programs requiring a C-glycosylflavone positive control or tool compound with validated chondroprotective activity. As demonstrated by Chen et al. (2021), Vicenin 3 (5–20 μM) suppresses IL-1β-induced ECM degradation in SW1353 chondrocytes with efficacy comparable to the p38 MAPK inhibitor SB203580, reversing MMP-1, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 upregulation while restoring collagen type II and aggrecan levels [1]. Vicenin 2 and Vicenin 1 lack published evidence of activity in this model system, making Vicenin 3 the only vicenin congener suitable for OA-related ECM homeostasis investigations. Procurement should specify HPLC purity ≥98% and include NMR identity confirmation to exclude contamination with the positional isomer Vicenin 1 [1].

Scenario B: Cardiovascular Pharmacology – ACE Inhibition Studies Requiring Moderate Potency with Additional Tissue-Protective Signals

For ACE inhibition assays where moderate potency is adequate and concurrent tissue-protective signaling is of interest, Vicenin 3 (ACE IC₅₀ = 46.91 μM) offers a differentiated profile vs. the more potent Vicenin 2 (IC₅₀ = 43.83 μM) by virtue of its unique MAPK-modulatory chondroprotective activity [1][2]. The moderate potency of Vicenin 3 (approximately 1.07-fold less potent than Vicenin 2) may be advantageous in polypharmacology studies where excessive ACE inhibition is undesirable. The validated HPLC method for simultaneous quantification of Vicenin 3 alongside Vicenin 1, Schaftoside, and Isovitexin in D. styracifolium extracts provides a robust quality control framework for compound identity and purity verification [3].

Scenario C: In Vivo Pharmacokinetic Studies of C-Glycosylflavone Disposition

Vicenin 3's second-ranked systemic exposure (behind only Schaftoside) among four major D. styracifolium C-glycosylflavones, combined with its moderate plasma protein binding (56.6–61.5% in rat, 55.0–62.9% in human), makes it a preferred candidate for in vivo pharmacokinetic and tissue distribution studies where adequate free drug concentrations are critical [1][2]. Its significantly higher free fraction (~38–45%) compared to Isovitexin (~5–8%) reduces the risk of plasma-protein-binding-mediated artifacts in pharmacodynamic readouts [2]. The validated LC-MS/MS method with linear range 0.5–100 ng/mL in rat plasma, intra-day precision ≤6.8%, and recovery 97.3–100.3% supports reliable bioanalytical quantification [1].

Scenario D: Selectivity Profiling – Nrf2-ARE Pathway Negative Control for Vicenin Family Studies

The direct head-to-head comparison by Promsawas et al. (2025) established that while Vicenin 1 activates the Nrf2-ARE chemopreventive pathway (2.3-fold luciferase induction in AREc32 cells), Vicenin 3 shows no significant activity in this assay [1]. This functional selectivity makes Vicenin 3 an ideal negative control compound for studies investigating Nrf2-dependent chemopreventive mechanisms within the C-glycosylflavone chemotype, and conversely, a cleaner tool for ACE/ECM-focused studies where Nrf2 pathway crosstalk would be an experimental confound. Researchers should confirm the absence of Vicenin 1 contamination in Vicenin 3 lots via HPLC analysis prior to use in selectivity experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicenin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.